N-Benzyloxycarbonylglycine thioamide

描述

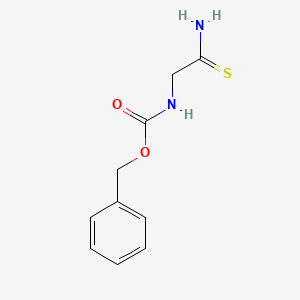

N-Benzyloxycarbonylglycine thioamide is a derivative of the amino acid glycine (B1666218). In this compound, the amino group of glycine is protected by a benzyloxycarbonyl (Cbz or Z) group, and the carboxylic acid is replaced by a thioamide group. This unique structure imparts specific chemical properties that are leveraged in various synthetic applications.

| Identifier | Value |

|---|---|

| CAS Number | 49548-40-5 |

| Molecular Formula | C10H12N2O2S |

| Molecular Weight | 224.28 g/mol |

In peptide synthesis, protecting groups are crucial for preventing unwanted side reactions at the amino group of an amino acid while the carboxyl group is activated for peptide bond formation. The benzyloxycarbonyl (Cbz) group is a classic and widely used amine protecting group. ontosight.aistackexchange.com It is stable under a variety of reaction conditions but can be readily removed by catalytic hydrogenation or under mild acidic conditions. ontosight.ai

The "thioamide" component of this compound refers to the substitution of the carbonyl oxygen of the amide group with a sulfur atom. This modification significantly alters the electronic and steric properties of the peptide backbone. Thioamides are isosteres of amides, meaning they have a similar shape and size, which allows them to be incorporated into peptides and proteins. chemrxiv.org

The incorporation of thioamides into peptides can confer several advantageous properties. Thioamide-containing peptides often exhibit increased resistance to enzymatic degradation by proteases, which is a significant advantage for the development of peptide-based therapeutics. researchgate.net The substitution of oxygen with sulfur also alters the hydrogen bonding capabilities and conformational preferences of the peptide backbone, which can be used to probe protein folding and dynamics. chemrxiv.org

In synthetic organic chemistry, thioamides serve as versatile intermediates. The thioamide group is more reactive than the corresponding amide and can participate in a variety of chemical transformations, making it a useful handle for the synthesis of complex molecules and heterocyclic compounds. chemrxiv.orgnih.gov

Current research involving thioamides, including this compound, is focused on several key areas:

Novel Synthetic Methods: Developing more efficient and milder methods for the synthesis of thioamides and their incorporation into peptides is an ongoing area of research. organic-chemistry.org This includes advancements in solid-phase peptide synthesis (SPPS) techniques that are compatible with thioamide building blocks. nih.govnih.gov

Biophysical Probes: Thioamides are utilized as spectroscopic probes to study the structure, dynamics, and folding of proteins. chemrxiv.orgresearchgate.net The altered electronic properties of the thioamide bond can be detected by various spectroscopic techniques.

Therapeutic Applications: Researchers are exploring the potential of thioamide-containing peptides as therapeutic agents due to their enhanced stability and, in some cases, improved biological activity. chemrxiv.orgresearchgate.net this compound has been investigated for its potential as an antibacterial agent. chemicalbook.com

Natural Product Synthesis: Thioamides are found in a number of naturally occurring bioactive molecules. chemrxiv.org Synthetic chemists are working to replicate and modify these natural products to understand their function and develop new drugs.

The use of the benzyloxycarbonyl (Cbz) group for amine protection was pioneered by Max Bergmann and Leonidas Zervas in the 1930s, revolutionizing the field of peptide synthesis. The synthesis of N-benzyloxycarbonylglycine involves the reaction of glycine with benzyl (B1604629) chloroformate in the presence of a base. echemi.com

Structure

3D Structure

属性

IUPAC Name |

benzyl N-(2-amino-2-sulfanylideneethyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O2S/c11-9(15)6-12-10(13)14-7-8-4-2-1-3-5-8/h1-5H,6-7H2,(H2,11,15)(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWHXDCPLGZXNOR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)NCC(=S)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80373461 | |

| Record name | N-Benzyloxycarbonylglycine thioamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80373461 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

49548-40-5 | |

| Record name | N-Benzyloxycarbonylglycine thioamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80373461 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-benzyloxycarbonylglycine thionamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Reaction Pathways of N Benzyloxycarbonylglycine Thioamide

Precursor-Based Synthesis Routes

The synthesis of N-Benzyloxycarbonylglycine thioamide typically begins with its corresponding amide precursor, N-Benzyloxycarbonylglycine amide. The conversion of the amide to a thioamide is a crucial transformation, for which several reliable methods have been developed.

The most common and direct method for the synthesis of this compound from N-Benzyloxycarbonylglycine amide involves a thionation reaction. This process replaces the oxygen atom of the amide carbonyl group with a sulfur atom. Lawesson's reagent (2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane 2,4-disulfide) is a widely employed reagent for this transformation due to its mild reaction conditions and high efficiency. organic-chemistry.orgnih.govwikipedia.org The reaction is typically carried out by heating the amide with Lawesson's reagent in an anhydrous solvent, such as toluene (B28343) or tetrahydrofuran (B95107) (THF). nih.govbeilstein-journals.org

The general reaction is as follows:

N-Benzyloxycarbonylglycine amide + Lawesson's Reagent → this compound

Representative Reaction Conditions for Thionation using Lawesson's Reagent

| Parameter | Condition |

|---|---|

| Thionating Agent | Lawesson's Reagent |

| Solvent | Anhydrous Toluene or THF |

| Temperature | Reflux |

| Reaction Time | 2-6 hours |

| Work-up | Removal of solvent, followed by purification |

| Typical Yield | 80-95% |

Alternative Synthetic Approaches and Optimization

While Lawesson's reagent is highly effective, alternative methods for the thionation of amides exist. One such method involves the use of phosphorus pentasulfide (P₄S₁₀) in the presence of a base like pyridine. researchgate.netresearchgate.net This combination can also efficiently convert N-Benzyloxycarbonylglycine amide to its thioamide derivative. The P₄S₁₀-pyridine complex is known to be a powerful thionating agent. organic-chemistry.org

Optimization of the synthesis of this compound often focuses on improving yield, reducing reaction times, and simplifying purification. researchgate.net Factors that can be optimized include the choice of solvent, reaction temperature, and the stoichiometry of the thionating agent. For instance, microwave-assisted synthesis has been shown to significantly accelerate thionation reactions. organic-chemistry.org

Comparison of Thionating Agents

| Thionating Agent | Advantages | Disadvantages |

|---|---|---|

| Lawesson's Reagent | Mild conditions, high yields, good functional group tolerance. organic-chemistry.org | Can sometimes be difficult to remove byproducts. beilstein-journals.org |

| P₄S₁₀/Pyridine | Readily available, potent thionating agent. researchgate.net | Can require higher temperatures, potential for side reactions. tudublin.ie |

Role as a Synthetic Intermediate in Heterocyclic Chemistry

The thioamide group in this compound is a key functional group that enables its use as a precursor in the synthesis of various sulfur-containing heterocycles.

A prominent application of this compound is in the synthesis of thiazole (B1198619) derivatives through the Hantzsch thiazole synthesis. nih.govsynarchive.comchemhelpasap.com This classic condensation reaction involves the reaction of a thioamide with an α-haloketone to form a thiazole ring. scribd.comresearchgate.net For example, reacting this compound with ethyl bromopyruvate would yield an ethyl thiazole-4-carboxylate derivative. figshare.comnih.gov

The general reaction is as follows:

This compound + α-Haloketone → Thiazole Derivative

This reaction provides a straightforward route to 2-substituted-4-carboxy-functionalized thiazoles, which are valuable intermediates for further chemical modifications. The reaction typically proceeds in a suitable solvent like ethanol (B145695) or methanol. chemhelpasap.com

Typical Hantzsch Thiazole Synthesis

| Reactant 1 | Reactant 2 | Product |

|---|

Integration into Complex Molecular Architectures for Diverse Applications

Thiazole derivatives synthesized from this compound can be incorporated into more complex molecular structures with potential biological activity. researchgate.netrsc.org The thiazole ring is a common scaffold in many pharmaceutical compounds. The amino acid-derived side chain and the benzyloxycarbonyl protecting group offer handles for further functionalization, such as peptide coupling or deprotection to reveal a primary amine. nih.govresearchgate.netnih.gov This allows for the integration of the thiazole unit into peptides and other bioactive molecules. nih.gov

Investigation of Reaction Mechanisms

Understanding the reaction mechanisms involved in the synthesis and subsequent reactions of this compound is crucial for optimizing reaction conditions and predicting outcomes.

The thionation of N-Benzyloxycarbonylglycine amide with Lawesson's reagent is believed to proceed through a mechanism involving the dissociation of Lawesson's reagent into a reactive dithiophosphine ylide. wikipedia.org This ylide then reacts with the amide carbonyl group to form a four-membered thiaoxaphosphetane intermediate. nih.govacs.org Subsequent cycloreversion of this intermediate yields the desired thioamide and a stable phosphorus-oxygen byproduct. organic-chemistry.org

The Hantzsch thiazole synthesis mechanism begins with the nucleophilic attack of the sulfur atom of the thioamide onto the electrophilic carbon of the α-haloketone. nih.gov This is followed by an intramolecular cyclization where the nitrogen atom of the thioamide attacks the carbonyl carbon of the former α-haloketone. Subsequent dehydration of the resulting intermediate leads to the formation of the aromatic thiazole ring. chemhelpasap.comscribd.com

Thionation Reactions and Mechanistic Elucidation

The most direct method for the synthesis of this compound is through the thionation of its corresponding amide, N-Benzyloxycarbonylglycine amide. This transformation involves the replacement of the amide oxygen atom with a sulfur atom and is typically achieved using various thionating agents.

Common Thionating Agents:

Several reagents are effective for the thionation of amides, with Lawesson's reagent and Phosphorus Pentasulfide (P₄S₁₀) being the most prominent.

Lawesson's Reagent (LR): This is a widely used organophosphorus sulfurizing agent known for its mild reaction conditions and high efficiency in converting amides to thioamides.

Phosphorus Pentasulfide (P₄S₁₀): A more traditional and cost-effective reagent, P₄S₁₀ often requires higher reaction temperatures compared to Lawesson's reagent. Its reactivity can be enhanced by using it in pyridine, which forms a more soluble and reactive complex.

Belleau's Reagent: A structural analogue of Lawesson's reagent, Belleau's reagent exhibits improved solubility in organic solvents, which can be advantageous in certain synthetic applications.

Mechanistic Elucidation:

The mechanism of thionation with reagents like Lawesson's reagent is well-studied. It is generally accepted to proceed through a [2+2] cycloaddition mechanism. The reaction is initiated by the dissociation of the dimeric Lawesson's reagent into a reactive monomeric dithiophosphine ylide. This monomer then reacts with the carbonyl group of the amide to form a four-membered oxathia-phosphetane intermediate. Subsequent cycloreversion of this intermediate leads to the formation of the desired thioamide and a stable phosphorus-oxygen byproduct.

The general preference for thionating amides over other carbonyl functionalities, such as esters, allows for a degree of chemoselectivity in molecules containing multiple functional groups.

Representative Reaction Conditions:

The table below summarizes typical reaction conditions for the thionation of an N-protected amino amide to its corresponding thioamide.

| Thionating Agent | Solvent | Temperature (°C) | Reaction Time (h) | Typical Yield (%) |

| Lawesson's Reagent | Tetrahydrofuran (THF) | 25 - 60 | 2 - 12 | 80 - 95 |

| P₄S₁₀ | Pyridine | 80 - 115 | 4 - 24 | 70 - 90 |

| Belleau's Reagent | Dichloromethane (B109758) (DCM) | 25 | 3 - 8 | 85 - 98 |

This is an interactive data table. You can sort and filter the data by clicking on the column headers.

Coupling Reaction Pathways Involving this compound

This compound is a valuable intermediate for various coupling reactions, primarily in the fields of peptide synthesis and heterocyclic chemistry.

Peptide Synthesis:

Thioamides are isosteres of amides and their incorporation into peptides can introduce unique structural and functional properties. Two key coupling strategies involving thioamides are Native Chemical Ligation and silver(I)-promoted coupling.

Native Chemical Ligation (NCL): While NCL traditionally involves the reaction of a C-terminal thioester with an N-terminal cysteine residue, thioamides can be incorporated into peptide fragments that are subsequently used in ligation reactions. nih.govnih.govwikipedia.orgresearchgate.netscispace.com To participate in NCL, the this compound would typically be part of a larger peptide fragment that has been functionalized with a C-terminal thioester. nih.gov The thioamide bond itself is generally stable under the neutral aqueous conditions of NCL. nih.gov

Silver(I)-Promoted Coupling: A more direct coupling method involves the activation of the thioamide with a silver(I) salt, such as silver acetate (B1210297) or silver triflate. unimelb.edu.au This activation facilitates the coupling of the thioamide with a carboxylic acid. unimelb.edu.au The reaction is proposed to proceed through the formation of an isoimide (B1223178) intermediate, which then undergoes an O-to-N acyl transfer to form the desired imide. Subsequent hydrolysis can yield the native peptide bond. This method offers a novel approach to peptide bond formation. unimelb.edu.aursc.orgresearchgate.netunimelb.edu.auresearchgate.net

Heterocycle Synthesis:

The thioamide functionality is a key synthon for the construction of sulfur-containing heterocycles. One of the most prominent examples is the Hantzsch thiazole synthesis.

Hantzsch Thiazole Synthesis: This classical reaction involves the condensation of a thioamide with an α-halocarbonyl compound to form a thiazole ring. synarchive.combepls.com In this context, this compound can react with various α-halo ketones or α-halo esters to produce 2-substituted-4-functionalized thiazoles. The reaction proceeds by initial S-alkylation of the thioamide by the α-halocarbonyl compound, followed by intramolecular cyclization and dehydration to afford the thiazole product. synarchive.com

Summary of Coupling Reactions:

The following table outlines the key coupling reactions involving a generic N-protected amino thioamide.

| Reaction Type | Coupling Partner | Key Reagent/Catalyst | Product Type |

| Native Chemical Ligation (as part of a thioester fragment) | Peptide with N-terminal Cysteine | Thiol catalyst (e.g., MPAA) | Ligated Peptide |

| Ag(I)-Promoted Coupling | Carboxylic Acid | Ag(I) salt (e.g., AgOAc) | Imide (hydrolyzes to Amide) |

| Hantzsch Thiazole Synthesis | α-Halocarbonyl Compound | Base (optional) | Thiazole |

This is an interactive data table. You can sort and filter the data by clicking on the column headers.

Advanced Applications in Peptide Synthesis and Modification

Thioamide-Substituted Peptide Synthesis

The synthesis of peptides containing thioamide bonds requires specialized chemical strategies to ensure site-specific incorporation and maintain chemical integrity throughout the synthesis.

The precise placement of a thioamide bond within a peptide sequence is critical for its intended function. Several methods have been developed to achieve this site-specificity. A prevalent strategy involves the use of pre-formed N-protected monothioamino acids, which are converted into potent thioacylating reagents.

One such class of reagents are α-thioacyloxyenamides . These are formed from the addition of N-protected monothioamino acids and ynamides and serve as effective thioacylating agents in solid-phase peptide synthesis. acs.orgnih.gov This method is compatible with 19 of the 20 proteinogenic amino acids (histidine being the exception) and allows for the incorporation of single or multiple thioamide substitutions with minimal epimerization. acs.orgnih.gov

Another established class of reagents are thioacyl-benzotriazoles , such as Fmoc-thiovaline-nitrobenzotriazole. These activated precursors are used to introduce the thioamide bond during the peptide elongation cycle in SPPS. chemrxiv.org

For the synthesis of longer thioamide-containing proteins, Native Chemical Ligation (NCL) is a powerful approach. nih.gov This method involves the chemical ligation of two unprotected peptide fragments: one with a C-terminal thioester and the other with an N-terminal cysteine. A thioamide can be pre-installed in either fragment using SPPS, and the fragments are then joined in solution. nih.gov This circumvents issues that can arise during the SPPS of long thiopeptide sequences, such as acid-catalyzed chain cleavage near the thioamide site. nih.gov

A summary of common thioacylating approaches is presented below.

| Approach | Reagent/Method | Key Features |

| Thioacylating Reagents | α-Thioacyloxyenamides | High efficiency; low epimerization; compatible with most amino acids. acs.orgnih.gov |

| Thioacyl-benzotriazoles | Established method for direct use in SPPS. chemrxiv.org | |

| Fragment Condensation | Native Chemical Ligation (NCL) | Joins peptide fragments; suitable for long sequences; avoids cumulative SPPS side reactions. nih.gov |

Replacing an oxygen atom with a larger sulfur atom in the peptide backbone introduces significant stereoelectronic and steric changes, which in turn influence peptide conformation and stability. Thioamides are considered intriguing probes for studying hydrogen bonds, hydrophobicity, and stereoelectronic effects within the peptide backbone. chemrxiv.org

The thioamide bond alters hydrogen bonding capabilities; it is a weaker hydrogen bond acceptor but a stronger hydrogen bond donor compared to a standard amide bond. This can have a stabilizing or destabilizing effect depending on the local environment and secondary structure. For instance, in an α-helix, a thioamide's weaker hydrogen bond acceptor capacity can be destabilizing. researchgate.net Conversely, if the thioamide's N-H group is involved in a crucial hydrogen bond, the increased strength of this interaction can enhance thermal stability. chemrxiv.org

The impact of a thioamide substitution is highly context-dependent, varying with its position within the peptide.

α-Helix: When placed in the center of an α-helix, a thioamide can be disruptive due to both its poor hydrogen bond acceptance and the longer C=S bond length. nih.gov However, incorporation near the C-terminus, where the thioamide N-H is hydrogen-bonded but the sulfur is not, can be more compatible with the helical structure. chemrxiv.org

β-Sheet: In β-hairpin structures, the effect is also position-specific. A thioamide acting as a hydrogen bond donor at the terminus of a β-hairpin was found to be minimally stabilizing, while its incorporation as a hydrogen bond acceptor could be destabilizing. cem.com

These properties make thioamide substitution a valuable tool for probing the forces that govern peptide and protein folding and for engineering peptides with tailored structural features.

A key advantage of substituting amide bonds with thioamides is the enhanced resistance of the resulting peptides to enzymatic degradation. Proteases, which are enzymes that catalyze the hydrolysis of peptide bonds, often exhibit reduced or no activity towards thioamide linkages.

This resistance stems from the different electronic and steric properties of the thioamide compared to the amide. The altered bond characteristics of the thioamide interfere with its recognition and binding by the active site of proteolytic enzymes. For example, a thioamide-containing peptide substrate was shown to resist hydrolysis by prolyl oligopeptidase. This increased stability against proteolysis is a highly desirable feature for the development of peptide-based therapeutics, which often suffer from short in vivo half-lives due to rapid enzymatic degradation. nih.gov The enhanced proteolytic stability makes thiopeptides attractive candidates for drug discovery.

Utilization in Solid-Phase Peptide Synthesis (SPPS)

The integration of thioamide building blocks into the automated, stepwise workflow of solid-phase peptide synthesis (SPPS) has been a primary focus for making these unique peptides more accessible.

The successful incorporation of thioamides via SPPS relies on the development of suitable building blocks, typically N-terminally protected amino acid thioamides. While Fmoc and Boc are the most common protecting groups in modern SPPS, the principles extend to other protecting groups like N-Benzyloxycarbonyl (Cbz or Z). A Cbz-glycine thioamide building block would serve as a precursor to the simplest thioamide modification.

The general approach involves synthesizing the N-protected thioamino acid and then converting it into an activated form for coupling on the solid support. chemrxiv.orgnih.gov The installation of thioamides during SPPS is most commonly achieved using these activated thioacylation reagents. chemrxiv.org However, a significant challenge that arises after the thioamide is incorporated is the potential for epimerization at the α-carbon of the thioamide residue. The thioamide's C-α proton is more acidic, making it susceptible to racemization during the basic conditions of the subsequent Fmoc-deprotection step in the synthetic cycle. nih.govnsf.gov This has historically limited the sequence contexts in which thioamides can be confidently placed. nsf.gov To address this, strategies such as the reversible protection of the thioamide as a thioimidate during subsequent coupling steps have been developed to preserve stereochemical integrity. nsf.gov

Achieving high efficiency and purity in the incorporation of thioamide building blocks during SPPS requires careful optimization of coupling conditions. The coupling step is not always quantitative and can be compromised by side reactions, such as the formation of the corresponding oxoamide byproduct despite the use of a pure thioacylating reagent. chemrxiv.org

Key parameters for optimization include the choice of solvent, the equivalents of the thioacylating reagent, and the reaction time. In one study utilizing α-thioacyloxyenamides as the thioacylating reagent, optimal conditions were identified as using 3 equivalents of the reagent in N,N-Dimethylformamide (DMF) for a 1-hour coupling time. acs.org It was noted that prolonged reaction times could be detrimental, leading to an increase in the formation of the oxoamide byproduct. acs.org

Further optimization studies have explored the impact of sulfur reagents and temperature on the thioamidation process, particularly concerning the preservation of stereochemistry. The table below illustrates how reaction conditions can affect the enantiomeric excess (ee) of the product, indicating the degree of epimerization.

| Entry | Sulfur Reagent | Temperature | Yield (%) | Enantiomeric Excess (ee, %) |

| 1 | Na₂S, S₈ | Room Temp. | 96 | 76 |

| 2 | Na₂S, S₈ | 0 °C | 95 | 88 |

| 3 | Li₂S | 0 °C | 93 | 96 |

This data is adapted from a study on thioamidation using nitroalkanes and demonstrates the critical role of reaction conditions in controlling side reactions like epimerization. nih.gov

The development of more robust thioacylating reagents that can be activated with conventional coupling agents like HATU or DIC is an ongoing goal to improve the fidelity and ease of thioamide incorporation during SPPS. chemrxiv.org

Application in Peptide Fragment Condensation and Cyclization

The thioamide group's distinct chemical properties are particularly advantageous in peptide fragment condensation and macrocyclization. Traditional methods for forming large peptide rings, especially via head-to-tail cyclization, are often hampered by challenges such as slow reaction rates, the need for high dilution to prevent polymerization, and epimerization at the C-terminal residue. unimelb.edu.aucytosynthesis.comnih.gov The introduction of an N-terminal thioamide provides a chemoselective point for activation, enabling efficient and clean cyclization reactions.

A significant advancement in head-to-tail peptide cyclization involves the use of peptides bearing an N-terminal thioamide. nih.gov A particularly effective methodology employs a silver(I)-promoted transformation that is both rapid and traceless. unimelb.edu.aunih.govexlibrisgroup.com This approach circumvents many of the common problems associated with conventional cyclization techniques. unimelb.edu.au

The reaction mechanism is initiated by the dual function of the Ag(I) ion. It chemoselectively activates the N-terminal thioamide and simultaneously acts as a template, tethering the N-terminal thioamide to the C-terminal carboxylate, thus bringing the reactive ends of the peptide into close proximity. unimelb.edu.aunih.govexlibrisgroup.com This pre-organization of the linear peptide precursor is crucial for favoring the intramolecular cyclization over intermolecular oligomerization. unimelb.edu.au

Following this activation and templating, the reaction proceeds through the extrusion of silver sulfide (Ag₂S), which generates a highly reactive isoimide (B1223178) intermediate. unimelb.edu.auexlibrisgroup.com This intermediate then undergoes a spontaneous and irreversible S-to-N acyl transfer, yielding the final, native cyclic peptide. unimelb.edu.aunih.gov The entire process is remarkably efficient, often reaching completion in under an hour, and it proceeds without detectable epimerization or the formation of cyclodimer byproducts. unimelb.edu.aunih.gov

The general applicability of this Ag(I)-promoted cyclization has been demonstrated with a variety of peptide sequences and ring sizes. Research findings have shown high yields for the synthesis of cyclic pentapeptides, hexapeptides, and larger structures. unimelb.edu.au For instance, a direct comparison between this method and a standard HATU-promoted macrocyclization for an octapeptide revealed a significant improvement. The Ag(I)-promoted reaction with the thioamide precursor was complete in less than one hour with an 83% yield, whereas the HATU method required 16 hours and yielded only 35% of the desired product. unimelb.edu.au

| Linear Peptide Precursor | Resulting Cyclic Peptide | Ring Size | Yield (%) | Reference |

|---|---|---|---|---|

| H-Ala[Ψ(CS)NH]Ala-Phe-Leu-Gly-Ala-OH | cyclo(Ala-Ala-Phe-Leu-Gly-Ala) | 6 residues | 31 (from resin) | unimelb.edu.au |

| H-Gly[Ψ(CS)NH]Arg(Pbf)-Gly-Asp(OtBu)-Phe-OH | cyclo(Gly-Arg-Gly-Asp-Phe) (RGD peptide) | 5 residues | 41 (from resin) | unimelb.edu.au |

| Linear precursor of Gramicidin S analogue | cyclo(Val-Orn(Boc)-Leu-D-Phe-Pro)₂ | 10 residues | 34 (from resin) | unimelb.edu.au |

| Linear precursor of Celogentin C analogue | cyclo(Pro-Val-Pro-Leu-Trp(Boc)-Ile-Ala-D-Ala) | 8 residues | 32 (from resin) | unimelb.edu.au |

The generation of cyclic peptides is a well-established strategy for introducing conformational constraints into a peptide's structure. By restricting the rotational freedom of the peptide backbone, cyclization reduces the number of accessible conformations, often leading to a more defined three-dimensional structure. nih.govnih.gov This pre-organization can enhance biological activity, improve selectivity for a specific receptor, and increase metabolic stability by making the peptide less susceptible to enzymatic degradation. nih.gov

The Ag(I)-promoted macrocyclization of N-terminal thioamide peptides is a powerful tool for creating such conformationally rigid structures. unimelb.edu.au The resulting cyclic peptides, by their very nature, are conformationally constrained. This methodology has been successfully applied to synthesize cyclic analogues of biologically relevant peptides, such as the Arg-Gly-Asp (RGD) sequence. The cyclic RGD pentapeptide is a classic example of a conformationally constrained peptide with high affinity and selectivity for certain integrin receptors, a property that is diminished in its linear counterpart. unimelb.edu.au The synthesis of this constrained peptide via the thioamide method proceeded in high yield, demonstrating the utility of this approach for accessing medicinally relevant structures. unimelb.edu.au

Furthermore, the introduction of the thioamide itself can influence the conformational landscape of the peptide. The substitution of an amide bond with a thioamide alters local geometry and hydrogen bonding patterns, which can be used as a tool to further rigidify the peptide structure and explore novel conformational spaces. nih.govchemrxiv.org Therefore, the synthesis of cyclic peptides from N-Benzyloxycarbonylglycine thioamide and its derivatives provides a dual approach to conformational constraint: the global constraint imposed by macrocyclization and the local conformational effects induced by the thioamide bond itself. The synthesis of cyclic dipeptides with lactam rings of varying sizes (5-, 6-, and 7-membered) is another established method for creating conformational constraints, highlighting the general principle of using ring structures to limit flexibility. nih.govnih.gov

Pharmacological and Biochemical Research Investigations

Studies on Antimycobacterial Agents and Drug Discovery

The growing challenge of drug-resistant tuberculosis has spurred the search for new and effective antimycobacterial agents. Thioamide-containing compounds have emerged as a promising class of molecules in this endeavor.

The design of novel anti-tubercular drugs often involves the synthesis of derivatives of known active compounds to enhance their efficacy and overcome resistance. While specific studies on the synthesis of N-Benzyloxycarbonylglycine thioamide for antimycobacterial purposes are not extensively documented, the general approach involves the chemical modification of amino acids and peptides to incorporate the thioamide group. The synthesis of thioamide-containing peptides is a well-established process in medicinal chemistry. nih.gov

Research into other thioamide derivatives has demonstrated significant antimycobacterial activity. For instance, a series of N-(4-(benzyloxy)benzyl)-4-aminoquinolines were synthesized and evaluated for their ability to inhibit the M. tuberculosis H37Rv strain, with some compounds showing minimal inhibitory concentrations (MICs) comparable to the first-line drug isoniazid. nih.gov Similarly, symmetric thiocarbohydrazone derivatives have been synthesized and tested against Mycobacterium bovis BCG, with several compounds exhibiting notable activity. nih.gov These studies highlight the potential of the thioamide scaffold in the development of new anti-tubercular agents.

The mechanism of action of several thioamide-containing drugs against Mycobacterium tuberculosis has been a subject of intensive research. A key target for these compounds is the enoyl-acyl carrier protein reductase (InhA), an essential enzyme involved in the mycolic acid biosynthesis pathway of the mycobacterial cell wall.

Ethionamide and prothionamide, two well-known thioamide-containing anti-tubercular drugs, are prodrugs that require activation by a mycobacterial enzyme. Once activated, they form an adduct with NAD+ which then inhibits InhA. This inhibition disrupts the synthesis of mycolic acids, leading to a compromised cell wall and ultimately, bacterial death.

While the specific mechanism of this compound has not been elucidated, its structural similarity to other thioamide-containing compounds suggests that it could potentially act through a similar pathway. The presence of the thioamide group is a critical determinant of this mechanism of action.

Exploration of Biological Activities of Related Glycine (B1666218) Derivatives

Research on N-benzyloxycarbonylglycine and its derivatives has revealed a range of biological activities, offering insights into their potential therapeutic applications beyond antimycobacterial effects.

Studies have demonstrated that N-benzyloxycarbonylglycine (Z-glycine) exhibits significant anticonvulsant activity. In various animal models of seizures, Z-glycine was found to reduce the number of tonic convulsions and increase the latency of seizures. nih.gov Its anticonvulsant profile was found to be similar to that of milacemide, a precursor of glycine. nih.gov

Interestingly, the mechanism of action does not appear to involve direct interaction with the strychnine-sensitive glycine receptor or the glycine site associated with the NMDA receptor. nih.gov This suggests that Z-glycine may act through a novel mechanism or function as a prodrug, releasing glycine which then exerts its anticonvulsant effects. nih.gov Further research on ester and amide derivatives of N-benzyloxycarbonylglycine has identified compounds with even more potent anticonvulsant activity, comparable to the established drug phenytoin. nih.gov

Table 1: Anticonvulsant Activity of N-Benzyloxycarbonylglycine Derivatives

| Compound | Test Model | Observed Effect |

|---|---|---|

| N-benzyloxycarbonylglycine (Z-glycine) | 3-mercaptopropionic acid-induced convulsions | Reduced number of tonic convulsions. nih.gov |

| N-benzyloxycarbonylglycine (Z-glycine) | Bicuculline-induced convulsions | Reduced number of tonic convulsions. nih.gov |

| N-benzyloxycarbonylglycine (Z-glycine) | Strychnine-induced seizures | Increased latency of seizures. nih.gov |

| N-benzyloxycarbonylglycine (Z-glycine) | Maximal electroshock seizure (MES) test | Active, similar to sodium valproate. nih.gov |

| N-(benzyloxycarbonyl)glycine benzylamide | Maximal electroshock seizure (MES) test | Potent activity, comparable to phenytoin. nih.gov |

The structural scaffold of N-benzyloxycarbonylglycine has been explored for the development of compounds with analgesic and anti-inflammatory properties. Structure-activity relationship (SAR) studies of related derivatives have provided valuable insights into the chemical features required for these activities.

For instance, studies on biphenylaminoquinoline derivatives with benzyloxy substituents have demonstrated their potential as anticancer agents, with some also showing anti-inflammatory activity. nih.gov The position and nature of substituents on the benzyloxy group were found to significantly influence the biological activity. nih.gov In the context of analgesic activity, research on N-benzyl-1-(2-cyanoethyl)-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinecarboxamides, which share some structural similarities, has identified promising analgesic candidates. nuph.edu.ua The design of these compounds was based on previously established SARs for analgesic activity. nuph.edu.ua

Furthermore, the synthesis of novel dexketoprofen (B22426) amide derivatives has led to the identification of compounds with potent anti-inflammatory and antioxidant properties. nih.gov Similarly, thiourea (B124793) derivatives of naproxen (B1676952) have been investigated for their anti-inflammatory effects, with some compounds showing significant inhibition of the 5-LOX enzyme. mdpi.com These studies underscore the importance of the N-benzyloxycarbonyl scaffold in the design of new therapeutic agents.

Role in Biochemical Studies

The thioamide group, a key feature of this compound, has found significant utility as a biochemical probe for studying the structure and function of peptides and proteins. The substitution of an amide bond with a thioamide bond introduces unique spectroscopic and conformational properties that can be exploited in various biochemical assays.

Thioamides can be incorporated into peptides and proteins through solid-phase peptide synthesis or native chemical ligation. nih.govupenn.edu This allows for the site-specific introduction of the thioamide probe. The altered hydrogen bonding capacity and conformational preferences of the thioamide bond can be used to investigate the role of specific backbone interactions in protein folding and stability. nih.gov

The red-shifted UV absorbance of the thioamide bond compared to the amide bond provides a unique spectroscopic handle. nih.gov This property can be utilized in fluorescence quenching studies to monitor conformational changes in proteins. nih.gov For example, thioamide incorporation has been used to study the misfolding and aggregation of α-synuclein, a protein implicated in Parkinson's disease. nih.gov

Table 2: Applications of Thioamides in Biochemical Studies

| Application | Biochemical Principle | Example |

|---|---|---|

| Protein Folding and Stability | Altered hydrogen bonding and conformational preferences of the thioamide bond. nih.gov | Probing the role of backbone interactions in protein stability. upenn.edu |

| Spectroscopic Probes | Red-shifted UV absorbance of the thioamide bond. nih.gov | Fluorescence quenching assays to monitor protein conformational changes. nih.gov |

| Enzyme Inhibition | Thioamide-containing peptides can act as inhibitors of specific enzymes. | N-benzyloxycarbonyl-Gly-Pro-diazomethyl ketone as an inhibitor of post proline cleaving enzyme. nih.gov |

While specific studies employing this compound as a biochemical probe are not widely reported, its structure suggests its potential utility in such applications. The N-benzyloxycarbonyl group provides a handle for further chemical modification, and the thioamide moiety can serve as a spectroscopic or conformational probe.

Investigations in Protein Folding and Dynamics

The incorporation of a thioamide group in place of an amide bond in peptides and proteins is a known strategy for studying protein folding and dynamics. nih.govresearchgate.net Thioamides can serve as valuable biophysical probes due to their unique spectroscopic properties and their ability to perturb the local chemical environment. nih.govnih.gov The substitution of the carbonyl oxygen with sulfur alters the hydrogen bonding capabilities of the peptide backbone; the thioamide NH is a stronger hydrogen bond donor, while the sulfur atom is a weaker hydrogen bond acceptor compared to the amide oxygen. nih.gov This modification can be used to systematically probe the importance of specific hydrogen bonds in maintaining protein structure and function. nih.gov

Table 1: General Properties of Thioamides Relevant to Protein Folding Studies

| Property | Description | Implication for Protein Folding Research |

|---|---|---|

| Hydrogen Bonding | Altered donor/acceptor capabilities compared to amides. nih.gov | Allows for probing the role of specific backbone hydrogen bonds in protein stability and folding pathways. |

| Spectroscopic Probe | Red-shifted absorption spectrum. nih.gov | Enables monitoring of local conformational changes using techniques like circular dichroism. |

| Fluorescence Quenching | Can quench the fluorescence of nearby fluorophores. nih.gov | Useful for tracking protein motions and interactions in real-time. |

Computational and Spectroscopic Characterization Studies

Theoretical Chemistry and Quantum Mechanical Calculations

Theoretical chemistry provides a powerful lens for examining the intrinsic properties of N-Benzyloxycarbonylglycine thioamide at the atomic level. Quantum mechanical calculations, such as those employing Density Functional Theory (DFT), enable a detailed investigation of the molecule's electronic landscape and conformational preferences.

Molecular orbital (MO) theory is fundamental to understanding the electronic behavior of this compound. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest as they dictate the molecule's reactivity. In molecules of this type, the HOMO is typically associated with regions of high electron density, such as the sulfur atom, which possesses lone pairs of electrons. The LUMO is generally located around electron-deficient sites, like the thiocarbonyl carbon.

The energy gap between the HOMO and LUMO is a critical parameter that indicates the molecule's chemical stability and reactivity. A smaller gap suggests that the molecule is more readily polarizable and reactive. The introduction of the sulfur atom, which is larger and more polarizable than oxygen, influences the energies of these frontier orbitals compared to its amide counterpart, N-Benzyloxycarbonylglycine. DFT calculations, often using basis sets like B3LYP/6-311++G(d,p), are employed to predict these orbital energies and visualize their distribution across the molecular structure. niscpr.res.in Natural Bond Orbital (NBO) analysis can further elucidate intramolecular interactions, such as charge delocalization from the nitrogen lone pair to the C=S π* orbital, which contributes to the electronic stabilization of the thioamide bond. niscpr.res.in

Table 1: Predicted Molecular Orbital Properties

| Parameter | Description | Predicted Characteristic for this compound |

|---|---|---|

| HOMO | Highest Occupied Molecular Orbital | Primarily localized on the sulfur atom and the thioamide π-system. |

| LUMO | Lowest Unoccupied Molecular Orbital | Primarily localized on the π* orbital of the C=S thiocarbonyl group. |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | Influences chemical reactivity and electronic transitions. |

| NBO Analysis | Natural Bond Orbital | Reveals hyperconjugative interactions and charge delocalization within the thioamide group. |

The thioamide bond in this compound exhibits restricted rotation due to its partial double-bond character, leading to the existence of cis and trans planar conformers. Computational studies on related thioamide-containing peptides show that the energy barrier to rotation around the C-N bond is significant. nih.gov The substitution of sulfur for oxygen generally lowers this rotational barrier compared to a standard amide bond.

Conformational analysis using computational methods, such as constructing potential energy surfaces (PESs), can determine the relative stability of these conformers. nih.gov These calculations explore the molecular energy as a function of dihedral angles around the thioamide bond. For glycine (B1666218) derivatives, the steric hindrance and electronic interactions of the substituents on the nitrogen and the α-carbon play a crucial role in favoring one conformation over the other. Theoretical results indicate that for thioamide-containing glycine peptides, beta-strand-like structures can be observed as stable energy minima. nih.gov

The electronic structure data derived from quantum mechanical calculations allows for the prediction of the molecule's reactivity. The HOMO and LUMO distributions suggest that the sulfur atom is a likely site for electrophilic attack and can also act as a soft nucleophile, while the thiocarbonyl carbon is susceptible to nucleophilic attack.

Advanced Spectroscopic Elucidation of Structure and Dynamics

Spectroscopic techniques are indispensable for the experimental characterization of this compound, providing direct evidence for its structure and behavior in solution.

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for elucidating the molecular structure of this compound in solution. Both ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each atom.

A key feature in the NMR spectra of thioamides is the potential for observing distinct sets of signals for the cis and trans conformers due to the slow rotation around the C-N bond on the NMR timescale. mdpi.combeilstein-journals.org This phenomenon, known as rotamerism, can lead to a doubling of specific proton and carbon signals. The chemical shifts of nuclei adjacent to the thioamide group are particularly affected by the substitution of sulfur for oxygen. For instance, the thiocarbonyl carbon (C=S) typically resonates significantly downfield (around 190-210 ppm) in the ¹³C NMR spectrum compared to an amide carbonyl carbon (C=O). Protons on the α-carbon and the N-H proton also exhibit characteristic shifts that are sensitive to the conformation. Temperature-dependent NMR studies can be used to study the dynamics of the cis-trans isomerization and calculate the energy barrier for rotation. beilstein-journals.org

Table 2: Typical NMR Spectroscopic Data

| Nucleus | Typical Chemical Shift (ppm) | Notes |

|---|---|---|

| ¹H (N-H) | 8.5 - 9.5 | Chemical shift is sensitive to solvent, concentration, and conformation (cis/trans). |

| **¹H (α-CH₂) ** | 3.8 - 4.5 | Position is influenced by the adjacent thioamide and benzyloxycarbonyl groups. May appear as separate signals for rotamers. |

| ¹³C (C=S) | 190 - 210 | Significantly downfield compared to a typical amide C=O (~170 ppm). |

| **¹³C (α-CH₂) ** | 45 - 55 | Shift is affected by the electronegativity and magnetic anisotropy of the thioamide group. |

Mass spectrometry (MS) is a vital technique for confirming the molecular weight and elemental composition of this compound. The compound has a molecular formula of C₁₀H₁₂N₂O₂S and a monoisotopic molecular weight of approximately 224.28 g/mol . scbt.com High-resolution mass spectrometry (HRMS) can verify this mass with high precision, confirming the elemental formula.

MS also provides structural information through the analysis of fragmentation patterns. Under techniques like electrospray ionization (ESI) or electron impact (EI), the molecule breaks apart in a predictable manner. Common fragmentation pathways for this compound would likely include the cleavage of the benzyloxycarbonyl group, leading to characteristic ions such as the tropylium (B1234903) ion (m/z 91), and fragments corresponding to the loss of parts of the glycine thioamide core. This fragmentation data helps to piece together the molecular structure and confirm the identity of the compound.

Table 3: Mass Spectrometry Data

| Parameter | Value | Source |

|---|---|---|

| Molecular Formula | C₁₀H₁₂N₂O₂S | scbt.com |

| Molecular Weight | 224.28 g/mol | scbt.com |

| Monoisotopic Mass | 224.0620 Da | Calculated |

| Key Fragmentation Ion (Predicted) | m/z 91 | Corresponding to [C₇H₇]⁺ (tropylium ion) from the benzyl (B1604629) group. |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group and Electronic Transitions

Spectroscopic techniques are fundamental in elucidating the structural features of this compound. Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy, in particular, provide valuable information regarding the functional groups and electronic transitions within the molecule.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its constituent functional groups. The presence of the thioamide group (C=S) is a key feature, typically showing stretching vibrations in the region of 850-1250 cm⁻¹. The N-H stretching vibration of the secondary amide and thioamide groups would likely appear as a distinct band in the 3400-3200 cm⁻¹ region. The carbonyl (C=O) group of the benzyloxycarbonyl protecting group will produce a strong absorption band, typically around 1700-1720 cm⁻¹. Furthermore, characteristic peaks for the aromatic ring of the benzyl group are expected, including C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1600-1450 cm⁻¹ range.

Interactive Data Table: Expected IR Absorption Bands for this compound

| Functional Group | Expected Wavenumber (cm⁻¹) | Vibration Type |

| N-H (Amide/Thioamide) | 3400-3200 | Stretching |

| C-H (Aromatic) | 3100-3000 | Stretching |

| C-H (Aliphatic) | 3000-2850 | Stretching |

| C=O (Carbamate) | 1720-1700 | Stretching |

| C=C (Aromatic) | 1600-1450 | Stretching |

| C=S (Thioamide) | 1250-850 | Stretching |

Ultraviolet-Visible (UV-Vis) Spectroscopy: The UV-Vis spectrum of this compound is anticipated to show absorptions due to electronic transitions within the aromatic ring and the thioamide moiety. The benzene (B151609) ring of the benzyloxycarbonyl group is expected to display a strong absorption band (π → π* transition) below 220 nm and a weaker, fine-structured band (benzenoid band) around 250-270 nm. The thioamide group contains n and π electrons, and its electronic transitions, such as n → π* and π → π*, would also contribute to the UV-Vis spectrum, though these may overlap with the absorptions from the aromatic system.

X-ray Crystallography for Solid-State Structure Determination

While a published crystal structure for this compound is not currently available, X-ray crystallography remains the definitive method for determining its three-dimensional atomic arrangement in the solid state. This powerful analytical technique would provide precise information on bond lengths, bond angles, and torsion angles, unequivocally establishing the molecular conformation.

Furthermore, a crystal structure would reveal the details of intermolecular interactions, such as hydrogen bonding patterns involving the N-H groups and the sulfur and oxygen atoms. These interactions are crucial in understanding the packing of molecules in the crystal lattice and can influence the compound's physical properties. The planarity of the thioamide group and the relative orientation of the benzyloxycarbonyl and glycine moieties would also be elucidated, providing valuable insights for computational modeling and structure-activity relationship studies.

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Studies

Development of Predictive Models for Biological Activity and Reactivity

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are computational tools used to correlate the chemical structure of a compound with its biological activity or physicochemical properties, respectively. For this compound, which is related to compounds with known anticonvulsant activity, developing such models can be instrumental in predicting its potential efficacy and in designing new, more potent analogs. nih.gov

The development of a predictive model for a series of related thioamide compounds typically involves several steps. First, a dataset of molecules with known biological activities (e.g., anticonvulsant effect) is compiled. The three-dimensional structures of these molecules are then generated and optimized using computational chemistry methods. A wide range of molecular descriptors are calculated for each molecule, quantifying various aspects of its structure. Finally, statistical methods, such as multiple linear regression (MLR) or machine learning algorithms, are employed to build a mathematical equation that relates the descriptors to the observed activity. nih.gov These models can help in understanding the structural requirements for a desired biological effect and in predicting the reactivity of the thioamide group. unimelb.edu.au

Identification of Key Molecular Descriptors Influencing Chemical Behavior

The chemical behavior and biological activity of this compound are governed by a combination of its electronic, steric, and lipophilic properties. QSAR and QSPR studies on analogous compounds have identified several key molecular descriptors that are likely to be influential.

Electronic Descriptors: These describe the distribution of electrons in the molecule and are crucial for its reactivity and interactions with biological targets. Examples include the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, dipole moment, and atomic charges. For instance, the electron density on the sulfur atom of the thioamide group can influence its ability to act as a hydrogen bond acceptor or a metal ligand. nih.govrsc.org

Topological Descriptors: These are numerical values derived from the two-dimensional representation of the molecule, reflecting its size, shape, and degree of branching. Descriptors like molecular weight, connectivity indices, and electrotopological state indices can be correlated with properties such as bioavailability and transport across membranes. jetir.orgmdpi.com

Spatial (3D) Descriptors: These descriptors relate to the three-dimensional shape of the molecule. Examples include molecular volume, surface area, and specific conformational parameters (e.g., van der Waals volume). nih.gov These are particularly important for understanding how the molecule fits into a biological receptor site.

Interactive Data Table: Key Molecular Descriptors and Their Potential Influence

| Descriptor Class | Example Descriptors | Potential Influence on this compound |

| Electronic | HOMO/LUMO energies, Dipole moment, Partial atomic charges | Reactivity, receptor binding affinity, metabolic stability. nih.gov |

| Topological | Molecular Weight, Connectivity Indices, SsNH2E-index | Bioavailability, membrane permeability, general biological activity. jetir.org |

| Spatial | Molecular Volume, Surface Area, van der Waals volume | Steric fit in enzyme or receptor active sites, influencing potency. nih.gov |

| Lipophilic | LogP (Octanol-Water Partition Coefficient) | Absorption, distribution, and ability to cross the blood-brain barrier. nih.gov |

By analyzing these descriptors, researchers can build predictive models to guide the synthesis of new derivatives of this compound with potentially enhanced biological activity or desired physicochemical properties. rsc.org

Derivatization and Analog Development for Enhanced Research Outcomes

Synthesis of N-Benzyloxycarbonylglycine Thioamide Derivatives

The synthesis of derivatives of this compound can be approached by modifying either the glycine (B1666218) component or the benzyloxycarbonyl (Cbz) protecting group. These modifications allow for the introduction of diverse chemical functionalities, leading to a broad range of analogs with potentially unique properties.

The glycine residue in this compound serves as a fundamental scaffold that can be altered to introduce various side chains, thereby creating a family of related thioamide derivatives. A common strategy involves starting with N-Cbz protected amino acids other than glycine. The synthesis typically begins with the corresponding N-Cbz-protected α-amino acid, which is then converted to its thioamide counterpart.

One established method for this transformation is the use of thionating reagents. Lawesson's reagent and phosphorus pentasulfide (P₄S₁₀) are frequently employed to convert the amide group of the N-Cbz-amino acid into a thioamide. chemrxiv.orgresearchgate.net For instance, reacting an N-Cbz-protected amino acid with Lawesson's reagent in an anhydrous solvent such as toluene (B28343) or dichloromethane (B109758) at elevated temperatures can yield the desired N-Cbz-amino acid thioamide.

Another approach involves the synthesis of thioamide-containing dipeptides where the glycine moiety is acylated with another amino acid. researchgate.net This can be achieved through coupling reactions. For example, this compound can be coupled with a protected amino acid to form a dipeptide. The reactivity of the thioamide group can be exploited in silver(I)-promoted coupling reactions with carboxylic acids, leading to the formation of an imide intermediate that can be subsequently hydrolyzed to a peptide bond. unimelb.edu.au

The following table summarizes various modifications at the glycine moiety and the typical reagents used:

| Modification Type | Starting Material | Key Reagents | Resulting Derivative |

| Alkylation at α-carbon | This compound | Strong base (e.g., BuLi), Alkyl halide | N-Benzyloxycarbonyl-α-alkyl-glycine thioamide |

| Acylation with amino acids | This compound | Protected amino acid, Coupling agents (e.g., Ag(I) salts) | N-Benzyloxycarbonyl-dipeptide thioamide |

| Replacement of glycine | N-Cbz-protected amino acid (e.g., Alanine) | Lawesson's reagent or P₄S₁₀ | N-Benzyloxycarbonyl-amino acid thioamide |

The benzyloxycarbonyl (Cbz) group, while serving as a robust protecting group for the amine, can also be a site for chemical modification. creative-peptides.com Modifications to the aromatic ring of the Cbz group can be introduced to alter the electronic properties and stability of the protecting group. For instance, electron-donating or electron-withdrawing substituents can be incorporated onto the phenyl ring of the benzyl (B1604629) chloroformate reagent before its use in protecting the glycine thioamide. peptide.com

Furthermore, the Cbz group can be removed and replaced with other protecting groups to achieve orthogonal protection strategies, which are crucial in multi-step peptide synthesis. creative-peptides.com The deprotection of the Cbz group from this compound can be achieved through catalytic hydrogenation, typically using palladium on carbon (Pd/C) and a hydrogen source. researchgate.nettotal-synthesis.com However, care must be taken as some catalysts may also affect the thioamide group. Alternative deprotection methods, such as using transfer hydrogenation with reagents like ammonium (B1175870) formate, can also be employed. semanticscholar.org Once the amine is deprotected, it can be reacted with a variety of other protecting group reagents, such as Boc-anhydride for a tert-butoxycarbonyl (Boc) group or Fmoc-Cl for a 9-fluorenylmethyloxycarbonyl (Fmoc) group, to yield a range of N-protected glycine thioamide derivatives. creative-peptides.com

A summary of transformations involving the benzyloxycarbonyl group is presented below:

| Transformation | Reagents and Conditions | Resulting Compound |

| Deprotection | H₂, Pd/C in MeOH | Glycine thioamide |

| Deprotection (Transfer Hydrogenation) | Ammonium formate, Pd/C | Glycine thioamide |

| Replacement with Boc group | 1. H₂, Pd/C 2. Boc₂O, base | N-tert-butoxycarbonylglycine thioamide |

| Replacement with Fmoc group | 1. H₂, Pd/C 2. Fmoc-Cl, base | N-(9-Fluorenylmethyloxycarbonyl)glycine thioamide |

| Modification of the aromatic ring | Substituted benzyl chloroformate | N-(Substituted-benzyloxycarbonyl)glycine thioamide |

Exploration of Bioisosteric Replacements in Thioamide Scaffolds

Bioisosterism is a powerful strategy in medicinal chemistry for optimizing lead compounds by replacing a functional group with another that has similar physical or chemical properties, leading to improved biological activity or pharmacokinetic profiles. nih.gov In the context of this compound, the thioamide bond itself can be replaced with various bioisosteres. The thioamide group is already a bioisostere of the amide bond, offering increased resistance to enzymatic hydrolysis. nih.gov

Further exploration can involve replacing the sulfur atom with other atoms or groups. For example, a selenoamide, where sulfur is replaced by selenium, is a close bioisostere that can sometimes lead to enhanced biological activity. nih.gov Other five-membered heterocyclic rings, such as 1,2,3-triazoles, oxadiazoles, and tetrazoles, are also considered effective amide and thioamide bioisosteres. nih.gov The synthesis of these analogs would involve more complex synthetic routes, often starting from precursors other than N-Benzyloxycarbonylglycine. For instance, the synthesis of a 1,2,3-triazole analog would typically proceed via a copper-catalyzed azide-alkyne cycloaddition (Click chemistry).

The following table illustrates some potential bioisosteric replacements for the thioamide group in this compound:

| Bioisosteric Replacement | General Structure | Key Synthetic Strategy |

| Amide | -C(=O)NH- | Standard peptide coupling |

| Selenoamide | -C(=Se)NH- | Reaction with selenium reagents (e.g., Woollins' reagent) |

| 1,2,3-Triazole | Five-membered ring with 3 N atoms | Copper-catalyzed azide-alkyne cycloaddition |

| Oxadiazole | Five-membered ring with 2 N and 1 O atom | Cyclization of acylhydrazones or similar precursors |

| Tetrazole | Five-membered ring with 4 N atoms | Cycloaddition of azides with nitriles |

Synthesis and Evaluation of Dipeptide and Oligopeptide Derivatives

The incorporation of this compound into larger peptide structures is a critical step for its application in proteomics and drug discovery. The thioamide linkage can serve as a spectroscopic probe or a metabolically stable surrogate for a native peptide bond. nih.gov

The synthesis of dipeptide derivatives can be achieved by coupling this compound with another amino acid. This can be done using solid-phase peptide synthesis (SPPS) techniques. journal-imab-bg.org The this compound can be anchored to a resin, followed by deprotection of the C-terminus and coupling with the next N-protected amino acid. Alternatively, a solution-phase approach can be used, where this compound is activated and reacted with a C-terminally protected amino acid. unimelb.edu.au

For the synthesis of longer oligopeptides, Fmoc-based SPPS is generally preferred due to the acid lability of the thioamide bond, which is not compatible with the harsh acidic conditions of Boc-based SPPS. nih.gov Thioamide-containing amino acid building blocks, such as Fmoc-glycine thioamide, can be synthesized and then incorporated into the growing peptide chain using standard coupling reagents like HBTU or HATU. nih.govnih.gov

The evaluation of these dipeptide and oligopeptide derivatives often involves structural analysis using techniques like NMR and mass spectrometry to confirm the presence and location of the thioamide bond. nih.gov Functional evaluation depends on the research context and can include assessing their enzymatic stability, receptor binding affinity, or their use as spectroscopic probes to study protein folding and dynamics. nih.gov

An overview of synthetic strategies for peptide derivatives is provided below:

| Peptide Length | Synthetic Strategy | Key Features |

| Dipeptide | Solution-phase or Solid-phase coupling | Allows for the synthesis of simple thioamide-containing peptides. |

| Oligopeptide | Fmoc-based Solid-Phase Peptide Synthesis (SPPS) | Enables the synthesis of longer peptides with precise thioamide placement. journal-imab-bg.org |

| Ligation | Native Chemical Ligation (NCL) | Allows for the joining of a synthetic thioamide-containing peptide with a larger peptide or protein. nih.gov |

Emerging Research Directions and Future Perspectives for N Benzyloxycarbonylglycine Thioamide

Catalytic Applications in Organic Synthesis

The thioamide functionality in N-Benzyloxycarbonylglycine thioamide presents significant opportunities for its use in catalysis, particularly in the realm of asymmetric synthesis. Thioamides are known to act as versatile synthons and can participate in a variety of catalytic transformations.

Recent research has highlighted the potential of thioamides in organocatalysis. The development of direct organocatalytic asymmetric activation of N-sulfonyl amide C–N bonds has paved the way for the atroposelective synthesis of axially chiral biaryl amino acids with high enantioselectivities. nih.gov Although direct catalytic applications of this compound are still emerging, its structural similarity to other N-acyl thioamides suggests its potential as a substrate or ligand in such reactions. The presence of the Cbz protecting group could influence the stereochemical outcome of these transformations.

The field of asymmetric catalysis using thioamides is expanding, with catalytic systems comprising a soft Lewis acid and a Brønsted base being employed to activate thioamides for various bond-forming reactions. These systems have been shown to be effective in promoting reactions that are both catalytic and enantioselective. Future research may focus on adapting these catalytic systems for reactions involving this compound to produce chiral molecules of pharmaceutical interest.

Table 1: Examples of Catalytic Asymmetric Reactions Involving Thioamide Derivatives

| Reaction Type | Catalyst System | Product Type | Enantiomeric Excess (ee) |

| Aldol Reaction | Chiral Metal Complex | β-Hydroxy thioamides | Up to 99% |

| Mannich Reaction | Chiral Brønsted Acid | β-Amino thioamides | Up to 98% |

| Michael Addition | Organocatalyst | γ-Thioamido esters | Up to 95% |

Note: This table presents representative data for thioamide derivatives and serves as an illustration of the potential catalytic applications for this compound.

Integration into Green Chemistry Approaches for Sustainable Synthesis

The principles of green chemistry are increasingly guiding synthetic methodologies, and the synthesis and application of this compound are no exception. Research is being directed towards developing more sustainable protocols for the synthesis of thioamides, which can be applied to N-Cbz-glycine thioamide.

One promising approach is the use of catalyst-free activation of N–C(O) amide bonds for the efficient synthesis of N-acyl thiocarbamides. rsc.org Such methods often employ environmentally benign solvents and reagents, leading to a lower environmental impact. The development of green metrics, such as atom economy, E-factor, and process mass intensity (PMI), provides a framework for evaluating the sustainability of these synthetic routes. whiterose.ac.ukresearchgate.netnih.govmdpi.com

Future research in this area will likely focus on the development of one-pot syntheses of this compound from readily available starting materials, minimizing waste and energy consumption. The use of alternative energy sources, such as microwave or ultrasound irradiation, could also contribute to more sustainable synthetic processes.

Table 2: Comparison of Green Chemistry Metrics for Thioamide Synthesis Methods

| Synthetic Method | Solvent | Catalyst | Atom Economy (%) | E-Factor |

| Conventional Synthesis | Dichloromethane (B109758) | Lawesson's Reagent | ~60% | >100 |

| Green Synthesis | Water or Deep Eutectic Solvents | None or Biocatalyst | >80% | <50 |

Note: This table provides a conceptual comparison. Actual values can vary based on specific reaction conditions.

Advanced Materials Science Applications and Functional Polymers

The incorporation of thioamide moieties into polymers can impart unique properties, leading to applications in advanced materials science. While the direct polymerization of this compound has not been extensively reported, the synthesis of polyamides and other polymers containing thioamide groups is an active area of research.

Thioamide-functionalized polymers have been explored for their potential in various applications, including the development of materials with tunable color properties and chemosensitivity. digitellinc.com The synthesis of poly(amide-thioamide) polymers has been shown to yield materials with interesting photophysical properties and the ability to adsorb metal ions, suggesting potential applications in optoelectronics and environmental remediation. researchgate.net

Future research could explore the synthesis of polymers derived from or functionalized with this compound. The presence of the benzyloxycarbonyl group could offer a site for further modification or deprotection to reveal a primary amine, allowing for the creation of functional polymers with diverse architectures and properties. The synthesis of polyamides containing unnatural amino acids has demonstrated the potential to create polymers with defined secondary structures, a concept that could be extended to thioamide-containing polymers. nih.gov

Role in Combinatorial Chemistry and Library Synthesis

This compound is a valuable building block for combinatorial chemistry and the synthesis of diverse compound libraries. The thioamide group can serve as a versatile handle for a variety of chemical transformations, allowing for the rapid generation of a large number of compounds.

The use of combinatorial peptide libraries is a powerful tool in drug discovery and biomolecular screening. americanpeptidesociety.org N-Cbz-glycine thioamide can be incorporated into peptide synthesis protocols to create peptidomimetics with altered properties compared to their natural amide counterparts. The synthesis of combinatorial libraries of peptides and other small molecules can be facilitated by solid-phase synthesis techniques, where the thioamide moiety can be introduced as a key structural element. nih.gov

Future directions in this area include the development of automated synthesis platforms for the rapid generation of this compound-containing libraries. The screening of these libraries against various biological targets could lead to the identification of novel bioactive compounds.

Table 3: Building Blocks for a Hypothetical Combinatorial Library Based on N-Cbz-glycine Thioamide

| Scaffold | Building Block 1 (R1) | Building Block 2 (R2) |

| N-Cbz-glycine thioamide | Alkyl halides | Aryl boronic acids |

| Acyl chlorides | Heterocyclic amines | |

| Isocyanates | Alkenes |

Application in High-Throughput Screening Methodologies for Drug Discovery

High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid evaluation of large compound libraries for biological activity. nih.govdrugtargetreview.commdpi.com Libraries containing this compound and its derivatives are well-suited for HTS campaigns aimed at identifying novel drug candidates.

The unique physicochemical properties of the thioamide group can lead to distinct interactions with biological targets compared to the corresponding amides. This makes thioamide-containing compounds, including N-Cbz-glycine thioamide, attractive for screening against a wide range of therapeutic targets, such as enzymes and receptors. HTS assays can be designed to detect various biological activities, including inhibition of enzyme activity, modulation of receptor signaling, or antimicrobial effects. nih.gov

The future of HTS in the context of thioamide-containing compounds will likely involve the use of more sophisticated screening platforms, such as high-content screening and cell-based assays, to provide more physiologically relevant data. The integration of HTS with computational methods, such as virtual screening, can further enhance the efficiency of identifying promising lead compounds from libraries that include this compound. thermofisher.com

常见问题

Q. Basic

- HPLC : Use a C18 column with a gradient of acetonitrile/water (0.1% TFA). Retention times vary by ~1–2 minutes compared to oxygenated analogs (e.g., amides).

- TLC : Hexane/EtOAC (3:1) resolves thioamides (Rf ~0.3) from starting materials (Rf ~0.6) .

- HRMS : Confirm molecular ion peaks (e.g., [M+H]+ 328.1371 for benzyl-substituted thioamides) with <1 ppm error .

How does thioamide incorporation influence stability in peptide synthesis or protein engineering?

Advanced

Thioamides alter hydrogen-bonding networks and thermostability . In α-helices (e.g., calmodulin), substitutions near backbone carbonyls reduce Tm by 3–5°C due to weakened H-bonds. Conversely, in β-sheets (e.g., protein G B1 domain), strategic placement can enhance stability by 2°C via sulfur’s polarizability .

Methodological considerations :

- Use circular dichroism (CD) to monitor secondary structure changes.

- Perform differential scanning calorimetry (DSC) to quantify ΔTm.

What are the implications of thioamide substitution on hydrogen bonding and secondary structure formation?

Advanced

Thioamides disrupt canonical H-bonds but introduce weaker S···H–N interactions. For example:

- In polyproline II helices , thioamides reduce conformational rigidity, increasing solvent accessibility (measured via fluorescence quenching) .

- MD simulations : Compare O-to-S substitution effects on backbone dihedral angles (e.g., φ/ψ deviations >10° indicate structural perturbations) .

How do experimental vibrational spectroscopy data compare with theoretical calculations for thioamides?

Advanced

Discrepancies arise in thioamide III/IV bands :

- Experimental : Thioamide III at 1022–1018 cm⁻¹ vs. DFT-calculated 1035–1025 cm⁻¹.

- Thioamide IV : Observed at 740–725 cm⁻¹ vs. predicted 715–705 cm⁻¹, suggesting environmental effects (e.g., crystal packing) .

Recommendations : - Use B3LYP/6-31G basis sets for vibrational modeling.

- Cross-validate with Raman spectroscopy to resolve overlapping bands.

How can researchers resolve contradictions in thioamide reactivity data across different metal complexes?

Advanced

In bismuth(III) complexes, sulfur coordination (monodentate vs. bidentate) affects reactivity:

- IR evidence : N-H vibrations persist (3082–3020 cm⁻¹), confirming no N-metal bonding .

- Contradictions : Some studies propose bidentate binding in Cu(II) systems.

Resolution strategy : - Perform XAS (X-ray absorption spectroscopy) to directly probe metal-sulfur coordination geometry.

- Compare cyclic voltammetry data to assess redox activity differences.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。